molecular formula C18H15N3O3S2 B1241760 (5E)-5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione

(5E)-5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione

Cat. No. B1241760
M. Wt: 385.5 g/mol
InChI Key: PMGRYRIPEBUYKR-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[5-(1H-benzimidazol-2-ylthio)-2-furanyl]methylidene]-3-propan-2-ylthiazolidine-2,4-dione is an aryl sulfide.

Scientific Research Applications

Microwave-Assisted Reactions

One study discusses the use of microwave irradiation on reactions involving compounds similar to (5E)-5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione. This technique showed benefits such as shortened reaction times and increased yields, indicating potential efficiency improvements in synthesizing such compounds (Rábarová et al., 2004).

Anticancer Activity

A study focused on synthesizing and evaluating derivatives of thiazolidine-2,4-dione for their anticancer activity. It suggests the potential of similar compounds in cancer research and therapy, indicating a significant area of application for such chemical structures (Li Zi-cheng, 2013).

Antihyperglycemic Studies

The synthesis of benzimidazole-thiazolidinedione hybrids and their subsequent antihyperglycemic studies have been reported. This highlights the potential application of similar compounds in the treatment and study of diabetes (Gutiérrez-Hernández et al., 2019).

Antimicrobial Properties

Several studies discuss the synthesis of thiazolidine-2,4-dione derivatives and their evaluation for antimicrobial activity. This demonstrates the potential use of these compounds in developing new antimicrobial agents (Stana et al., 2014).

properties

Product Name

(5E)-5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione

Molecular Formula

C18H15N3O3S2

Molecular Weight

385.5 g/mol

IUPAC Name

(5E)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H15N3O3S2/c1-10(2)21-16(22)14(25-18(21)23)9-11-7-8-15(24-11)26-17-19-12-5-3-4-6-13(12)20-17/h3-10H,1-2H3,(H,19,20)/b14-9+

InChI Key

PMGRYRIPEBUYKR-NTEUORMPSA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C\C2=CC=C(O2)SC3=NC4=CC=CC=C4N3)/SC1=O

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CC=C(O2)SC3=NC4=CC=CC=C4N3)SC1=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5E)-5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione
Reactant of Route 3
(5E)-5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione
Reactant of Route 4
(5E)-5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione
Reactant of Route 5
(5E)-5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione
Reactant of Route 6
(5E)-5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione

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